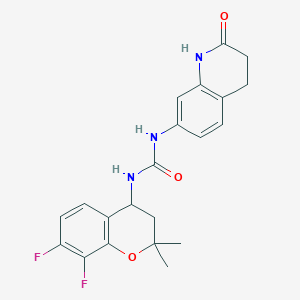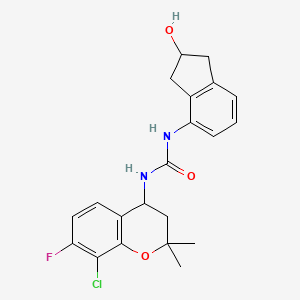
1-(7,8-difluoro-2,2-dimethyl-3,4-dihydrochromen-4-yl)-3-(2-oxo-3,4-dihydro-1H-quinolin-7-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(7,8-difluoro-2,2-dimethyl-3,4-dihydrochromen-4-yl)-3-(2-oxo-3,4-dihydro-1H-quinolin-7-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a chromenyl group and a quinolinyl group, both of which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7,8-difluoro-2,2-dimethyl-3,4-dihydrochromen-4-yl)-3-(2-oxo-3,4-dihydro-1H-quinolin-7-yl)urea typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Chromenyl Intermediate: Starting with a suitable precursor, such as a substituted phenol, the chromenyl intermediate can be synthesized through cyclization reactions.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Formation of the Quinolinyl Intermediate: The quinolinyl intermediate can be synthesized from aniline derivatives through cyclization reactions.
Coupling Reaction: The final step involves coupling the chromenyl and quinolinyl intermediates using a urea-forming reagent like phosgene or triphosgene under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(7,8-difluoro-2,2-dimethyl-3,4-dihydrochromen-4-yl)-3-(2-oxo-3,4-dihydro-1H-quinolin-7-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while reduction may yield amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving chromenyl and quinolinyl groups.
Medicine: Potential therapeutic agent due to its biological activity.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(7,8-difluoro-2,2-dimethyl-3,4-dihydrochromen-4-yl)-3-(2-oxo-3,4-dihydro-1H-quinolin-7-yl)urea involves its interaction with specific molecular targets. The chromenyl and quinolinyl groups may interact with enzymes or receptors, leading to modulation of biological pathways. The presence of fluorine atoms can enhance binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 1-(7,8-difluoro-2,2-dimethyl-3,4-dihydrochromen-4-yl)-3-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)urea
- 1-(7,8-difluoro-2,2-dimethyl-3,4-dihydrochromen-4-yl)-3-(2-oxo-3,4-dihydro-1H-quinolin-8-yl)urea
Uniqueness
The unique combination of chromenyl and quinolinyl groups, along with the presence of fluorine atoms, distinguishes 1-(7,8-difluoro-2,2-dimethyl-3,4-dihydrochromen-4-yl)-3-(2-oxo-3,4-dihydro-1H-quinolin-7-yl)urea from other similar compounds. This unique structure may confer specific biological activities and chemical properties.
Properties
Molecular Formula |
C21H21F2N3O3 |
|---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
1-(7,8-difluoro-2,2-dimethyl-3,4-dihydrochromen-4-yl)-3-(2-oxo-3,4-dihydro-1H-quinolin-7-yl)urea |
InChI |
InChI=1S/C21H21F2N3O3/c1-21(2)10-16(13-6-7-14(22)18(23)19(13)29-21)26-20(28)24-12-5-3-11-4-8-17(27)25-15(11)9-12/h3,5-7,9,16H,4,8,10H2,1-2H3,(H,25,27)(H2,24,26,28) |
InChI Key |
UDVRSQKMFMPYID-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C2=C(O1)C(=C(C=C2)F)F)NC(=O)NC3=CC4=C(CCC(=O)N4)C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(3-chloropyridin-2-yl)-(2-hydroxyethyl)amino]-4-methoxy-N-[4-(2-methylpropoxy)phenyl]benzamide](/img/structure/B10834461.png)
![1-[3-Fluoro-4-(2-methylsulfonylethyl)phenyl]-3-[[2-(3-propan-2-ylphenyl)-5-(trifluoromethyl)pyrazol-3-yl]methyl]urea](/img/structure/B10834463.png)
![(2S,4S)-4-[[4-[(3S)-5-[(6-bromo-2-methoxynaphthalen-1-yl)methyl]-3-[[(2S)-2-(methylamino)propanoyl]amino]-4-oxo-2,3-dihydro-1,5-benzodiazepine-1-carbonyl]benzoyl]amino]-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]pyrrolidine-2-carboxamide](/img/structure/B10834466.png)
![1-[(1S,3R)-3-(3-fluorophenyl)cyclopentyl]-3-(1H-indazol-4-yl)urea](/img/structure/B10834470.png)
![3-[(2-amino-2-oxoethyl)-[3-chloro-5-(methoxymethyl)pyridin-2-yl]amino]-4-chloro-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B10834485.png)
![4-chloro-3-[(3-chloropyridin-2-yl)-(2-hydroxyethyl)amino]-N-[3-(methylcarbamoyl)-4-(2-methylpropoxy)phenyl]benzamide](/img/structure/B10834503.png)
![N-[4-chloro-3-(6-propan-2-yloxy-1H-benzimidazol-2-yl)phenyl]-6,8-dimethoxyquinazolin-4-amine](/img/structure/B10834508.png)
![N-[2-methyl-5-(morpholin-4-ylmethyl)phenyl]-4-[[9-methyl-6-[4-(trifluoromethoxy)phenyl]purin-2-yl]amino]benzamide](/img/structure/B10834514.png)
![1-[(1S,3S)-3-(2-fluorophenyl)cyclopentyl]-3-(1H-indazol-4-yl)urea](/img/structure/B10834521.png)
![3-[(2-amino-2-oxoethyl)-(3-chloropyridin-2-yl)amino]-4-chloro-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B10834525.png)
![2-[3-fluoro-4-(methanesulfonamidomethyl)phenyl]-N-[[2-(4-methylpiperidin-1-yl)-6-(trifluoromethyl)pyridin-3-yl]methyl]acetamide](/img/structure/B10834526.png)
![1-(3-Methyl-2-oxo-1,4-dihydroquinazolin-7-yl)-3-[2-methyl-2-(trifluoromethyl)-3,4-dihydrochromen-4-yl]urea](/img/structure/B10834527.png)
![3-[(2-amino-2-oxoethyl)-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-4-chloro-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B10834537.png)
